2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The initial step involves the cyclization of 2-aminobenzenethiol with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the benzothiazepine core.
Oxidation: The benzothiazepine core is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Acylation: The oxidized benzothiazepine intermediate is then acylated with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-phenylacetamide
- 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(2-methylphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which may confer distinct biological activity and chemical reactivity. This structural variation can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(2-methyl-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c1-13-7-3-4-8-15(13)20-18(22)12-21-16-9-5-6-10-17(16)26(24,25)14(2)11-19(21)23/h3-10,14H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
JPVPEKSETHLSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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